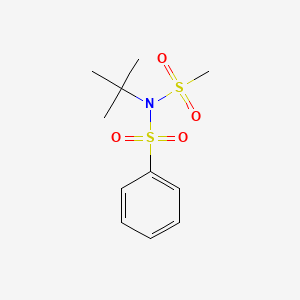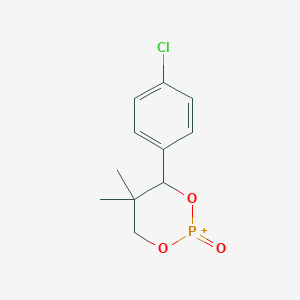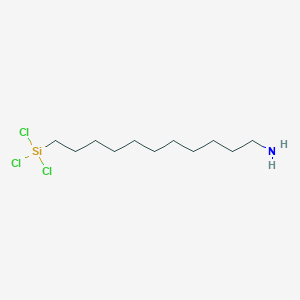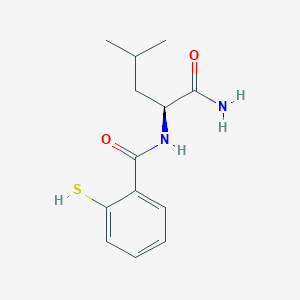![molecular formula C22H29NO2S B14230409 Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- CAS No. 825601-59-0](/img/structure/B14230409.png)
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- is a complex organic compound belonging to the azetidine family. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This particular compound is characterized by its specific stereochemistry, with the (2R,3S) configuration, and the presence of hexyl, methylphenylsulfonyl, and phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines typically involves the cyclization of appropriate precursors under controlled conditions. For Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-, the synthetic route may involve the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of a suitable amine precursor with a halogenated compound under basic conditions.
Introduction of Substituents: The hexyl, methylphenylsulfonyl, and phenyl groups can be introduced through various substitution reactions, often involving organometallic reagents or coupling reactions.
Industrial Production Methods
Industrial production of azetidines often involves scalable processes that ensure high yield and purity. These methods may include:
Batch Processing: Utilizing large reactors to carry out the cyclization and substitution reactions in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
科学的研究の応用
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral template in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of polymers and advanced materials due to its unique reactivity and stability.
作用機序
The mechanism of action of Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Azetidine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: Similar in structure but with an ethenyl group instead of a hexyl group.
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: A related three-membered ring compound with different reactivity and stability.
Uniqueness
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- is unique due to its specific stereochemistry and the presence of diverse substituents, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
825601-59-0 |
|---|---|
分子式 |
C22H29NO2S |
分子量 |
371.5 g/mol |
IUPAC名 |
(2R,3S)-2-hexyl-1-(4-methylphenyl)sulfonyl-3-phenylazetidine |
InChI |
InChI=1S/C22H29NO2S/c1-3-4-5-9-12-22-21(19-10-7-6-8-11-19)17-23(22)26(24,25)20-15-13-18(2)14-16-20/h6-8,10-11,13-16,21-22H,3-5,9,12,17H2,1-2H3/t21-,22-/m1/s1 |
InChIキー |
DKCHKRLCAJGQPM-FGZHOGPDSA-N |
異性体SMILES |
CCCCCC[C@@H]1[C@H](CN1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
正規SMILES |
CCCCCCC1C(CN1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)

![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)



![N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B14230371.png)



